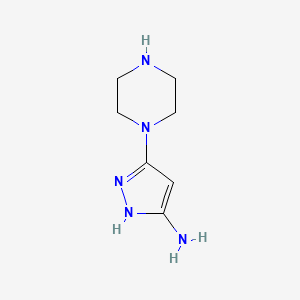
Methyl (morpholine-3-carbonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(morpholin-3-yl)formamido]acetate: is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a formamido group and an acetate ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(morpholin-3-yl)formamido]acetate typically involves the reaction of morpholine with formic acid and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The resulting morpholin-3-yl formamide is then reacted with acetic anhydride to yield methyl 2-[(morpholin-3-yl)formamido]acetate .
Morpholine: reacts with to form .
Industrial Production Methods: In an industrial setting, the production of methyl 2-[(morpholin-3-yl)formamido]acetate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Methyl 2-[(morpholin-3-yl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl 2-[(morpholin-3-yl)formamido]acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-[(morpholin-3-yl)formamido]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- Methyl 2-(morpholin-3-yl)acetate
- Ethyl 2-(morpholin-3-yl)acetate
- Methyl 2-(morpholin-4-yl)acetate
Comparison: Methyl 2-[(morpholin-3-yl)formamido]acetate is unique due to the presence of the formamido group, which can impart distinct chemical and biological properties compared to other morpholine derivatives
特性
分子式 |
C8H14N2O4 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
methyl 2-(morpholine-3-carbonylamino)acetate |
InChI |
InChI=1S/C8H14N2O4/c1-13-7(11)4-10-8(12)6-5-14-3-2-9-6/h6,9H,2-5H2,1H3,(H,10,12) |
InChIキー |
POAJAHLNNIHHRS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C1COCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


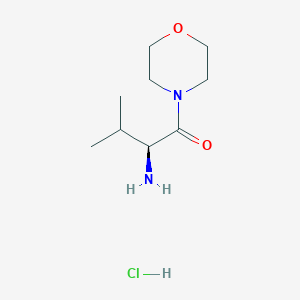
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)
![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
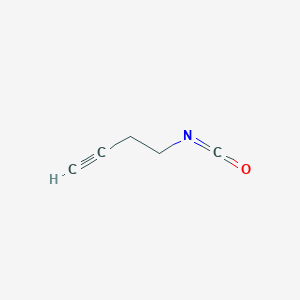
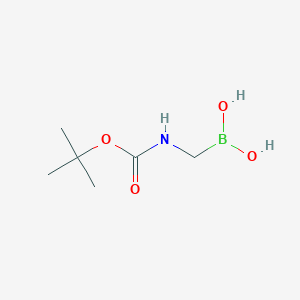
![3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea](/img/structure/B13503992.png)
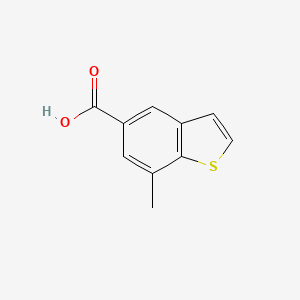
![Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B13504010.png)
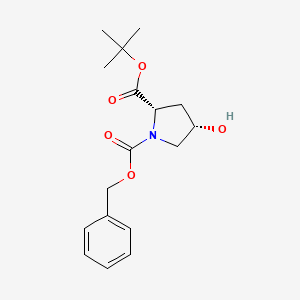
![Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13504014.png)
phenyl]methyl})amine](/img/structure/B13504026.png)
